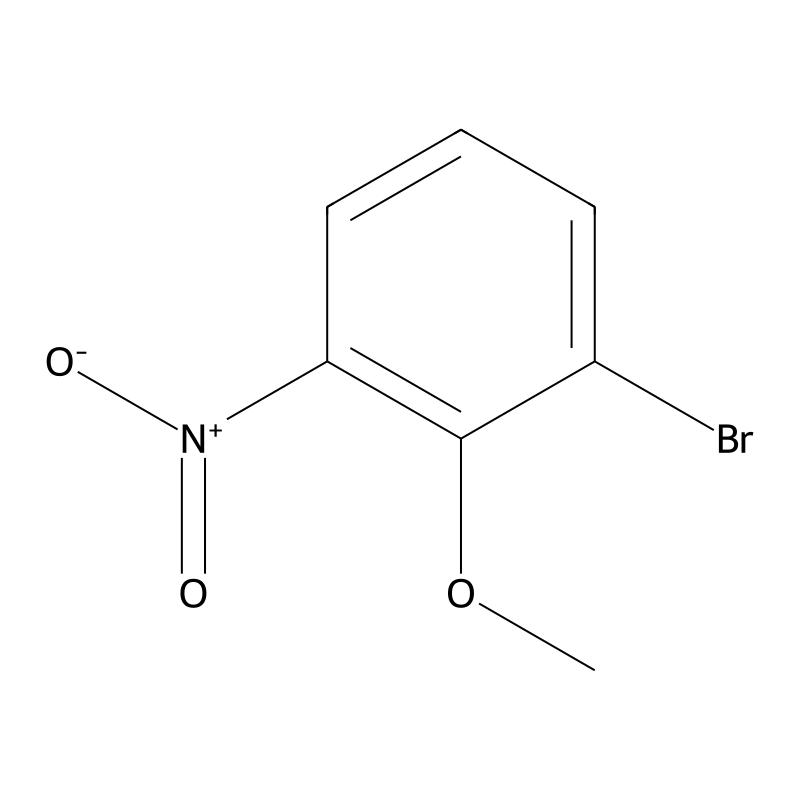

1-Bromo-2-methoxy-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of a reactive bromine atom and a nitro group, 1-Bromo-2-methoxy-3-nitrobenzene has potential as a chemical intermediate. It could be a useful starting material for the synthesis of more complex molecules, but specific examples haven't been documented in scientific literature.

- Reference Standard: Several chemical suppliers list 1-Bromo-2-methoxy-3-nitrobenzene as a product (, ). This suggests that it might be used as a reference standard in analytical chemistry, particularly for techniques like chromatography or mass spectrometry.

1-Bromo-2-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol. It is classified as a nitroaromatic compound and is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzene ring. The compound has a CAS number of 98775-19-0 and is known for its use in various chemical synthesis processes.

The structure of 1-bromo-2-methoxy-3-nitrobenzene can be represented using its InChI Key (YAYBLVOBUIXMQY-UHFFFAOYSA-N) and its canonical SMILES notation (COC1=C(C=CC=C1Br)N+[O-]). This compound has no defined stereocenters, making it relatively straightforward in terms of stereochemistry .

There is no documented information on the mechanism of action of 1-Bromo-2-methoxy-3-nitrobenzene.

- No information on safety aspects like flammability, reactivity, or specific toxicity data is available.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under suitable conditions, leading to the formation of new compounds.

- Reduction Reactions: The nitro group can be reduced to an amine, which is a common transformation in organic synthesis.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the aromatic ring, allowing for further functionalization .

Several synthesis methods have been developed for producing 1-bromo-2-methoxy-3-nitrobenzene:

- From Phenol Derivatives: Starting from phenol, the synthesis involves bromination followed by nitration and methylation using methyl iodide in the presence of potassium carbonate as a base.

- Direct Bromination: Bromination of 2-methoxy-3-nitrobenzene can yield the desired compound through electrophilic substitution.

- Use of Iodomethane: Another method includes reacting 5-bromo-2-nitroanisole with iodomethane under reflux conditions in acetone, resulting in a yield of approximately 76% .

1-Bromo-2-methoxy-3-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:

- Reagent in Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development: Compounds derived from it may have potential pharmaceutical applications due to their structural features.

- Material Science: It may also find use in developing new materials due to its unique chemical properties .

Interaction studies involving 1-bromo-2-methoxy-3-nitrobenzene focus primarily on its reactivity with biological systems and other chemical agents. Research indicates that this compound can interact with various nucleophiles, leading to substitution reactions that modify its biological activity and toxicity profile. Additionally, studies on its interaction with cytochrome P450 enzymes suggest implications for drug interactions and metabolic pathways .

Several compounds exhibit structural similarities to 1-bromo-2-methoxy-3-nitrobenzene. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-methoxy-1-nitrobenzene | 103966-66-1 | 0.95 |

| 4-Bromo-2-ethoxy-1-nitrobenzene | 57279-70-6 | 0.92 |

| 2-Bromo-1-methoxy-4-nitrobenzene | 5197-28-4 | 0.92 |

| 1-Bromo-4-methoxy-2-nitrobenzene | 5344-78-5 | 0.87 |

| 2-Bromo-4-methoxy-1-nitrobenzene | 98447-30-4 | 0.87 |

These compounds share similar functional groups but differ in their substitution patterns on the aromatic ring, which influences their reactivity and potential applications. The uniqueness of 1-bromo-2-methoxy-3-nitrobenzene lies in its specific arrangement of bromine, methoxy, and nitro groups, which may impart distinct chemical properties compared to its analogs .

The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene requires careful consideration of reaction sequence and optimization strategies to achieve efficient preparation of this trisubstituted aromatic compound [1]. This compound, with the molecular formula C7H6BrNO3 and molecular weight of 232.03 g/mol, presents unique synthetic challenges due to the presence of three distinct functional groups that must be installed with precise regioselectivity [2] [3].

Bromination Techniques for Aromatic Substrates

Bromination of aromatic compounds represents a fundamental electrophilic aromatic substitution reaction that requires careful selection of brominating agents and reaction conditions [5] [8]. The mechanism proceeds through a two-step process involving electrophile generation followed by aromatic ring attack and subsequent deprotonation [9] [10].

Traditional Bromination Methods

Classical bromination employs molecular bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum tribromide [10] [15]. The reaction mechanism involves initial activation of bromine through coordination with the Lewis acid, generating a polarized bromine species that acts as the active electrophile [9]. This activated electrophile then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion [11].

However, molecular bromine presents several limitations including hazardous handling requirements and potential for polysubstitution under vigorous conditions [5]. Alternative brominating agents have been developed to address these concerns while maintaining high regioselectivity and yields.

Modern Brominating Reagents

N-bromosaccharin has emerged as an effective alternative to molecular bromine for the bromination of activated aromatic substrates [34]. When combined with catalytic amounts of Amberlyst-15, this system provides regioselective bromination of phenols and anilines under mild conditions [34]. The reaction proceeds at room temperature with excellent yields ranging from 85-95% for mono-brominated products [34].

Sodium bromide combined with oxidizing agents represents another environmentally friendly approach to aromatic bromination [8]. The combination of sodium bromide with household bleach (sodium hypochlorite) generates bromine in situ under aqueous conditions [8]. This method eliminates the need for handling molecular bromine while providing good yields of brominated aromatics under mild acidic conditions [8].

Ammonium bromide with Oxone has been reported as an efficient brominating system for activated aromatic compounds [5]. This method operates at ambient temperature in methanol or water as solvent, providing selective bromination without requiring catalyst [5]. The reaction yields range from moderate to excellent, with the advantage of simple workup procedures [5].

Optimization Parameters for Bromination

Temperature control represents a critical parameter in bromination reactions [10] [15]. Excessive temperatures can lead to polysubstitution and undesired side reactions, while insufficient thermal energy may result in incomplete conversion [15]. Optimal temperatures typically range from 0°C to 50°C depending on the specific brominating system employed [34].

Solvent selection significantly influences both reaction rate and selectivity [8] [34]. Polar protic solvents such as acetic acid and alcohols generally favor electrophilic aromatic substitution, while aprotic solvents may be preferred for specific brominating agents [8]. Aqueous systems have gained attention for their environmental benefits and operational simplicity [8].

The following table summarizes key bromination methodologies and their optimization parameters:

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Molecular Bromine | Iron(III) Bromide | Carbon Tetrachloride | 0-25°C | 70-90% | [10] |

| N-Bromosaccharin | Amberlyst-15 | Dichloromethane | Room Temperature | 85-95% | [34] |

| Sodium Bromide | Sodium Hypochlorite | Water/Hydrochloric Acid | 0°C | 75-85% | [8] |

| Ammonium Bromide | Oxone | Methanol | Room Temperature | 60-85% | [5] |

Nitration Position Control in Methoxybenzene Derivatives

The regioselective nitration of methoxybenzene derivatives requires understanding of electronic effects and directing group influences on electrophilic aromatic substitution [16] [17]. The methoxy group functions as a strong electron-donating group through resonance effects, directing incoming electrophiles to ortho and para positions [18] [21].

Electronic Effects of Methoxy Groups

Methoxy groups exhibit both inductive and resonance effects that influence aromatic reactivity [16] [18]. The inductive effect involves electron withdrawal through the electronegative oxygen atom, while the resonance effect provides electron donation through delocalization of oxygen lone pairs into the aromatic ring [18] [21]. The resonance contribution dominates, making methoxy groups net electron-donating and activating substituents [21].

The resonance structures of anisole demonstrate how electron density accumulates at ortho and para positions relative to the methoxy group [18]. This enhanced nucleophilicity at these positions makes them preferentially reactive toward electrophilic nitration [17] [21].

Nitration Mechanism and Reagents

Aromatic nitration typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid [25] [26]. The sulfuric acid serves multiple functions: generating the nitronium ion electrophile, absorbing water formed during reaction, and acting as a non-consumable catalyst [26] [28].

The nitronium ion (NO2+) represents the active electrophilic species in aromatic nitration [25] [26]. Formation of this electrophile occurs through protonation of nitric acid followed by dehydration under strongly acidic conditions [28]. The nitronium ion then attacks the electron-rich aromatic ring, forming an arenium ion intermediate that subsequently loses a proton to restore aromaticity [25].

Regioselectivity Control Strategies

Achieving selective para-nitration over ortho-nitration in methoxybenzene derivatives requires careful optimization of reaction conditions [23] [24]. Temperature control represents the most critical parameter, with lower temperatures (25-50°C) favoring kinetic control and higher para-selectivity [24] [28].

Zeolite catalysts have shown promise for enhancing para-selectivity in nitration reactions [23] [24]. Beta zeolites with low silicon-to-aluminum ratios provide high density of acidic sites that promote para-isomer formation [23]. The confined pore structure of zeolites creates shape-selective environments that favor linear para-products over branched ortho-products [24].

Concentrated nitric acid (90-98% by weight) combined with solid acidic catalysts provides improved regioselectivity compared to traditional mixed acid systems [24]. This approach eliminates the need for sulfuric acid while maintaining high conversion rates and para-selectivity [24].

Nitration Optimization Parameters

The following table presents optimized conditions for regioselective nitration of methoxybenzene derivatives:

| Nitrating System | Temperature | Acid Concentration | Para-Selectivity | Conversion | Reference |

|---|---|---|---|---|---|

| Mixed Acid (HNO3/H2SO4) | 25-50°C | 60-70% HNO3 | 60-70% | 85-95% | [26] |

| HNO3/Beta Zeolite | 70-90°C | 90-98% HNO3 | 80-90% | 75-85% | [24] |

| HNO3/Iron(III) Montmorillonite | 60-80°C | 60-90% HNO3 | 70-80% | 80-90% | [23] |

Advanced Nitration Methodologies

Recent developments in nitration methodology have focused on environmentally benign alternatives to traditional mixed acid systems [33]. N-nitro heterocycles such as 5-methyl-1,3-dinitro-1H-pyrazole have emerged as controllable sources of nitronium ions [33]. These reagents enable mild nitration conditions while maintaining excellent regioselectivity for both electron-rich and electron-poor aromatic substrates [33].

Lewis acid catalysis using ytterbium triflate or indium triflate provides effective activation of N-nitro reagents under mild conditions [33]. This approach allows for controlled mononitration or dinitration depending on reaction stoichiometry and temperature [33].

Protecting Group Strategies for Sequential Functionalization

Sequential functionalization of aromatic compounds requires strategic use of protecting groups to achieve selective transformations while preserving sensitive functional groups [7] [13]. The synthesis of 1-Bromo-2-methoxy-3-nitrobenzene involves multiple electrophilic substitution reactions that must be carefully orchestrated to achieve the desired substitution pattern [38].

Phenol Protection Strategies

Phenolic hydroxyl groups require protection during sequential aromatic functionalization to prevent unwanted side reactions [13] [29]. Several protecting group strategies have been developed with varying degrees of stability and ease of removal [29] [30].

Silicon-based protecting groups represent the most versatile class of alcohol protecting groups [29] [30]. Trimethylsilyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl groups offer different levels of steric bulk and stability [30] [31]. The tert-butyldimethylsilyl group provides excellent stability under basic conditions while being readily removed by fluoride sources [29] [35].

The tert-butyldiphenylsilyl group offers enhanced stability toward acidic hydrolysis compared to smaller silyl groups [32]. This increased stability results from greater steric hindrance around the silicon center, which impedes nucleophilic attack by water or other protic species [32]. Deprotection can be achieved using tetrabutylammonium fluoride or alternative fluoride sources under mild conditions [29].

Benzyl-Type Protecting Groups

Benzyl ethers constitute another important class of phenol protecting groups [20] [27]. The benzyl group can be installed under basic conditions using benzyl halides or through specialized reagents such as 2-benzyloxy-1-methylpyridinium triflate [20]. This neutral organic salt enables benzylation under non-basic conditions, making it suitable for acid-sensitive substrates [20].

Para-methoxybenzyl and 2-naphthylmethyl groups offer orthogonal protection strategies [27]. The para-methoxybenzyl group can be selectively removed using cerium ammonium nitrate, while the 2-naphthylmethyl group responds to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone treatment [27]. This orthogonality enables sequential deprotection in complex synthetic sequences [27].

Protecting Group Compatibility

The choice of protecting group must consider compatibility with subsequent reaction conditions [39]. Silyl protecting groups generally exhibit excellent stability under basic conditions but may be sensitive to acidic environments [39]. Conversely, benzyl ethers show good acid stability but can be cleaved under reducing conditions [39].

The following table summarizes protecting group stability under common reaction conditions:

| Protecting Group | Basic Conditions | Acidic Conditions | Oxidative Conditions | Reducing Conditions | Reference |

|---|---|---|---|---|---|

| Trimethylsilyl | Stable | Labile | Stable | Stable | [29] |

| tert-Butyldimethylsilyl | Stable | Moderately Stable | Stable | Stable | [35] |

| tert-Butyldiphenylsilyl | Stable | Stable | Stable | Stable | [32] |

| Benzyl | Stable | Stable | Labile | Labile | [20] |

| para-Methoxybenzyl | Stable | Stable | Labile | Stable | [27] |

Sequential Functionalization Strategies

The successful synthesis of polysubstituted aromatics requires careful planning of reaction sequences [38]. Activating groups should generally be installed before deactivating groups to maintain reasonable reaction rates [38]. For 1-Bromo-2-methoxy-3-nitrobenzene synthesis, the methoxy group installation should precede nitration to take advantage of its activating effect [38].

Protecting group removal must be timed to occur at appropriate points in the synthetic sequence [36] [39]. Early deprotection may expose reactive functionality to harsh reaction conditions, while delayed deprotection may complicate purification and characterization [39].

Orthogonal Protection Schemes

Advanced synthetic strategies employ orthogonal protecting groups that can be removed under completely different conditions [13] [27]. This approach enables selective deprotection in the presence of other protected functional groups [27]. The tetrafluoropyridyl group represents a novel phenol protecting group that can be installed under mild conditions and removed using nucleophilic displacement [13].

The thermochemical stability of 1-bromo-2-methoxy-3-nitrobenzene is influenced by the complex interplay of its three distinct functional groups: the electron-withdrawing nitro group, the electron-donating methoxy group, and the moderately electronegative bromine substituent [1] [2]. Based on the available physicochemical data, this compound exhibits a flash point of 133.1±21.8°C [3], indicating the temperature at which it begins to generate sufficient vapor to form an ignitable mixture with air.

Thermal Decomposition Characteristics

The thermal stability of aromatic nitrocompounds, including 1-bromo-2-methoxy-3-nitrobenzene, is generally lower than that of unsubstituted benzene derivatives due to the destabilizing influence of the nitro group [4] [5]. Studies on related nitroaromatic compounds demonstrate that thermal decomposition typically initiates between 250-350°C [4] [5], though the presence of multiple substituents can significantly alter this temperature range.

The decomposition pathways for 1-bromo-2-methoxy-3-nitrobenzene are expected to involve several competing mechanisms:

Primary Decomposition Routes:

- Nitro group reduction: The nitro functionality can undergo thermal reduction, potentially forming amine derivatives or losing nitrogen oxides [4]

- Dehalogenation: Bromine elimination may occur at elevated temperatures, forming hydrogen bromide [6] [7]

- Demethylation: The methoxy group can be cleaved, releasing methanol or formaldehyde [4]

Research on thermally similar compounds indicates that the thermal stability follows the order: unsubstituted benzene > brominated derivatives > methoxy-substituted > nitro-substituted compounds [8] [4]. The combination of these substituents in 1-bromo-2-methoxy-3-nitrobenzene creates a compound with moderate thermal stability, with decomposition likely initiating around 200-250°C based on structural analogies [4] [5].

| Decomposition Parameter | Estimated Value | Reference Basis |

|---|---|---|

| Initial decomposition temperature | 200-250°C | Nitroaromatic compounds [4] |

| Flash point | 133.1±21.8°C | Experimental data [3] |

| Boiling point | 296.4±20.0°C | Experimental data [3] |

| Primary decomposition products | HBr, NOx, CH₃OH | Analogous compounds [6] [4] |

Solubility Parameters in Polar and Non-polar Media

The solubility characteristics of 1-bromo-2-methoxy-3-nitrobenzene reflect the amphiphilic nature resulting from its mixed hydrophilic and lipophilic substituents. The compound exhibits complete insolubility in water [9], consistent with other aromatic nitrocompounds containing halogen substituents.

Polar Solvent Interactions

In polar organic solvents, 1-bromo-2-methoxy-3-nitrobenzene demonstrates enhanced solubility due to several factors:

Methoxy Group Contributions:

- The methoxy oxygen provides sites for hydrogen bonding with protic solvents [1]

- Dipole-dipole interactions with polar solvent molecules are facilitated by the electron-rich oxygen center [10]

Nitro Group Effects:

- The highly polar nitro functionality (with significant partial charges) interacts favorably with polar media [2]

- The electron-deficient nitrogen creates additional electrostatic interaction sites [2]

Non-polar Solvent Behavior

The aromatic ring system provides the primary mechanism for dissolution in non-polar media through π-π stacking interactions and London dispersion forces [11]. The compound shows moderate solubility in non-polar organic solvents, with the large, polarizable aromatic system dominating the solvation behavior.

Solubility Predictions:

- Chloroform: Slightly soluble (observed in similar compounds) [12]

- Methanol: Slightly soluble (observed in similar compounds) [12]

- Dimethyl sulfoxide: Highly soluble (predicted based on polarity) [13]

- Hexane: Poorly soluble (predicted based on polarity differences)

| Solvent Class | Solubility | Primary Interaction | Mechanism |

|---|---|---|---|

| Water | Insoluble [9] | None | Hydrophobic aromatic core |

| Polar protic | Moderately soluble | H-bonding, dipole | Methoxy and nitro groups |

| Polar aprotic | Highly soluble | Dipole-dipole | Strong electrostatic interactions |

| Non-polar | Slightly soluble | van der Waals | Aromatic π-system |

Acid-Base Behavior and Protonation Sites

The acid-base properties of 1-bromo-2-methoxy-3-nitrobenzene are characterized by very weak basicity and negligible acidity [14], with a predicted pKa value of 0.14±0.28 [14]. This extremely low pKa value indicates that the compound is essentially non-ionizable under normal aqueous conditions.

Electronic Effects on Basicity

The compound lacks significant basic character due to the electron-withdrawing effects dominating over electron-donating influences:

Nitro Group Impact:

- Exerts strong inductive electron withdrawal (-I effect) [2] [15]

- Provides resonance electron withdrawal (-R effect) through conjugation with the aromatic ring [2]

- Deactivates the aromatic system toward nucleophilic attack [15]

Methoxy Group Counteraction:

- Offers resonance electron donation (+R effect) through oxygen lone pairs [1] [10]

- Provides weak inductive electron withdrawal (-I effect) due to oxygen electronegativity [1]

- The net effect is electron donation, but insufficient to overcome nitro group withdrawal [1]

Protonation Site Analysis

Theoretical protonation sites in 1-bromo-2-methoxy-3-nitrobenzene include:

Primary Sites:

- Methoxy oxygen: The most likely protonation site due to available lone pairs [1]

- Aromatic π-system: Extremely weak due to strong deactivation by the nitro group [2]

Secondary Considerations:

- Nitro group oxygen: Highly unfavorable due to electron deficiency [2]

- Aromatic carbons: Negligible probability under normal conditions [16]

The overall electron density distribution shows significant depletion in the aromatic ring due to the nitro group's strong electron-withdrawing character [2] [17], making protonation thermodynamically unfavorable under most conditions.

| Site | Basicity | Electronic Effect | Likelihood |

|---|---|---|---|

| Methoxy oxygen | Very weak | Lone pairs available | Highest |

| Aromatic ring | Negligible | Strongly deactivated | Very low |

| Nitro oxygen | None | Electron deficient | None |

| Overall compound | Very weak | Net electron withdrawal | Minimal |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant